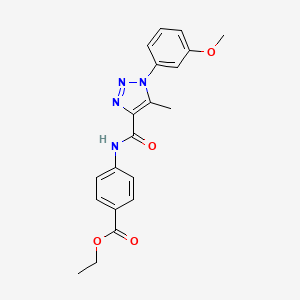

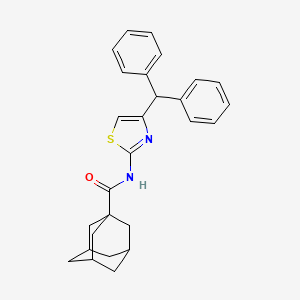

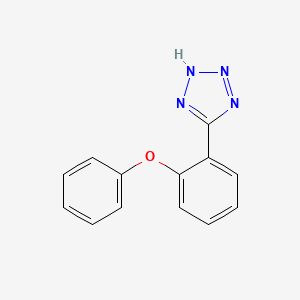

2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one" is a heterocyclic molecule that features several interesting structural motifs, including a furan ring, a pyrazole moiety, and a pyrimidinone core. These types of compounds are often explored for their potential pharmacological activities due to the diverse biological properties that such heterocycles can exhibit.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated in the literature. For instance, 5-Aminofuro[3,2-c]pyridinium tosylates were synthesized by direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane . Additionally, a series of novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines were synthesized by reacting a pyrazolo[3,4-b]pyrazine derivative with α-halocarbonyl compounds . These methods could potentially be adapted to synthesize the compound by modifying the starting materials and reaction conditions to incorporate the specific substituents present in the target molecule.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its chemical behavior. The presence of the amino group on the pyrazole ring could facilitate further chemical reactions, such as cyclocondensation or substitution. The furan ring is a reactive site due to its aromaticity and electron-rich nature, which could participate in electrophilic substitution reactions. The pyrimidinone core is another key structural feature that could engage in hydrogen bonding and other interactions due to the presence of both keto and amino functionalities.

Chemical Reactions Analysis

The literature provides insights into the types of chemical reactions that similar heterocyclic compounds can undergo. For example, furo[3,2-c]pyridinium N-imides can participate in 1,3-dipolar cycloaddition reactions to yield pyrazolo[1,5-a]pyridinecarboxylic esters . Furthermore, the amino group in the pyrazole ring can react with various carbonyl compounds to form different heterocyclic systems, as seen in the synthesis of oxopyridine carboxylate and hydroxyethyl carboxamide derivatives . These reactions highlight the versatility of such compounds in organic synthesis and their potential as precursors for a wide range of heterocyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer some properties based on the structural features. The compound is likely to exhibit moderate solubility in polar organic solvents due to the presence of multiple heteroatoms and functional groups. The compound's melting point, boiling point, and stability would depend on the intermolecular forces present, such as hydrogen bonding and pi-pi interactions. Spectroscopic techniques like FT-IR, 1H NMR, 13C NMR, and mass spectrometry would be essential for confirming the chemical structure of the synthesized compound .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties in Dental Composites

A study conducted by Abaszadeh and Mohammadzadeh (2020) explored the incorporation of a compound structurally similar to 2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one in dental composites. The compound used in this study, 3(2,5Dimethylfuran-3-yl) -1H-pyrazol-5(4H)-one, was investigated for its potential antibacterial properties when used in flowable dental composites. The study found that while the antibacterial component did not significantly affect the flexural and tensile strengths of the composites, there was a significant decrease in compressive strength, suggesting a trade-off when considering the use of such compounds in dental materials (Abaszadeh & Mohammadzadeh, 2020).

Importance in Pharmaceutical Synthesis

A comprehensive review by Parmar et al. (2023) highlights the significance of structures similar to this compound in the synthesis of pharmaceutical compounds. The study elaborates on the versatility of pyranopyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, in synthesizing a wide range of bioactive molecules. The review emphasizes the challenging nature of developing these compounds due to their structural complexity and underlines the role of hybrid catalysts in their synthesis, offering insights into potential avenues for future research in medicinal chemistry (Parmar et al., 2023).

Role in Nucleobase, Nucleoside Analogue Synthesis

Ostrowski (2022) discusses the importance of furanyl and thienyl substituents, similar to the furan component in the target compound, in the medicinal chemistry of nucleobases and nucleoside analogues. The review illustrates the significant impact these substituents have on the medicinal properties of purine and pyrimidine derivatives. It covers various classes of bioactive compounds and provides a comparative analysis of heteroaryl-substituted derivatives with their aryl counterparts, offering valuable insights into their potential therapeutic applications (Ostrowski, 2022).

Zukünftige Richtungen

Given the lack of information on this specific compound, future research could focus on its synthesis, characterization, and potential applications. It could be interesting to explore its biological activity given the presence of functional groups and heterocyclic rings that are often found in bioactive compounds .

Eigenschaften

IUPAC Name |

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5-ethyl-4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-3-9-8(2)16-14(17-13(9)20)19-12(15)7-10(18-19)11-5-4-6-21-11/h4-7H,3,15H2,1-2H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTPALWNOJPVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

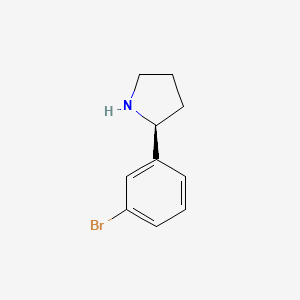

![2-[(2-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2507321.png)

![Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/no-structure.png)

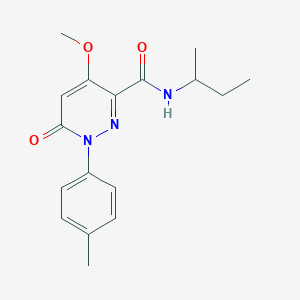

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507335.png)